2-{[4-(Azepane-1-sulfonyl)-2-nitrophenyl]amino}-4-methylpentanoic acid
Description
Properties
IUPAC Name |
2-[4-(azepan-1-ylsulfonyl)-2-nitroanilino]-4-methylpentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O6S/c1-13(2)11-16(18(22)23)19-15-8-7-14(12-17(15)21(24)25)28(26,27)20-9-5-3-4-6-10-20/h7-8,12-13,16,19H,3-6,9-11H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPRRBLQVHCAVFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC1=C(C=C(C=C1)S(=O)(=O)N2CCCCCC2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of Azepane-1-sulfonyl Chloride
Azepane reacts with chlorosulfonic acid (ClSO3H) in dichloromethane at 0–5°C to yield azepane-1-sulfonyl chloride. Excess reagent is quenched with ice-water, and the product is extracted into organic solvent (yield: 70–85%).
Key Data:
| Parameter | Value |
|---|---|
| Reaction Temp. | 0–5°C |
| Solvent | Dichloromethane |
| Catalyst | None |
| Yield | 70–85% |
Synthesis of 4-(Azepane-1-sulfonyl)-2-nitroaniline
4-Aminophenyl sulfonate derivatives are nitrated using fuming HNO3 in H2SO4 at 0°C. The sulfonyl group directs nitration to the ortho position relative to the amine.
Reaction Conditions:
- Nitrating Agent: HNO3/H2SO4 (1:3 v/v)
- Temp.: 0°C → 25°C (gradual warming)
- Yield: 60–75%
Coupling with 4-Methylpentanoic Acid Derivative
The nitro-activated aryl amine undergoes SNAr with a protected 4-methylpentanoic acid amine (e.g., tert-butyl ester). Using DMF as solvent and K2CO3 as base at 80°C facilitates displacement.
Protection/Deprotection Strategy:
- Protection: Carboxylic acid as tert-butyl ester (Boc2O, DMAP).
- Deprotection: TFA/CH2Cl2 (1:1) at 25°C.
Synthetic Pathway 2: Late-Stage Sulfonation and Functionalization
Synthesis of 2-nitro-4-aminophenyl Intermediate
4-Chloronitrobenzene is aminated with NH3 in a sealed tube (120°C, 12 h) to yield 2-nitro-4-aminophenol, followed by sulfonation with azepane-1-sulfonyl chloride.
Challenges:
- Competing over-nitration requires controlled stoichiometry.
- Sulfonation efficiency depends on anhydrous conditions.
Amino Acid Coupling via Reductive Amination
4-Methylpentanoic acid is converted to its primary amine via Gabriel synthesis, followed by reductive amination with the nitroaryl sulfonamide using NaBH3CN in MeOH.
Optimization Notes:
- pH Control: Maintain pH 4–5 (acetic acid buffer) to prevent ester hydrolysis.
- Yield: 50–65% after chromatography.
Analytical Characterization and Validation
Spectroscopic Confirmation
Purity Assessment
HPLC (C18 column, 70:30 H2O/ACN, 1 mL/min) shows ≥95% purity with tR = 6.7 min.
Industrial-Scale Considerations
Cost-Effective Reagents
- Chlorosulfonic Acid vs. SOCl2: Former offers higher sulfonation efficiency but requires corrosion-resistant equipment.
- Solvent Recovery: Toluene and DMF are distilled and reused to reduce costs.
Critical Evaluation of Methodologies
Pathway 1 vs. Pathway 2
| Parameter | Pathway 1 | Pathway 2 |
|---|---|---|
| Overall Yield | 45–55% | 35–50% |
| Scalability | High (batch) | Moderate (sequential steps) |
| Purity Challenges | Nitro byproducts | Sulfonation inefficiency |
Chemical Reactions Analysis
2-{[4-(Azepane-1-sulfonyl)-2-nitrophenyl]amino}-4-methylpentanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group, using reagents such as hydrogen gas in the presence of a catalyst.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in medicinal chemistry, particularly in the design of enzyme inhibitors and ligands for protein interactions. Its unique structural features allow it to interact with various biological targets, potentially modulating their activity.
Case Study: Enzyme Inhibition
Research indicates that compounds with similar structures can effectively inhibit enzymes involved in various metabolic pathways. For instance, derivatives containing sulfonamide groups have demonstrated significant inhibition against carbonic anhydrase and other enzymes related to cancer progression.
Biological Studies
Due to its structural characteristics, 2-{[4-(Azepane-1-sulfonyl)-2-nitrophenyl]amino}-4-methylpentanoic acid can be utilized in studies focusing on:
- Protein-Ligand Interactions : Investigating how this compound binds to target proteins can provide insights into its potential therapeutic effects.
- Anticonvulsant Activity : Preliminary studies suggest that similar compounds exhibit anticonvulsant properties, making this compound a candidate for further investigation in neurological research.
Table 1: Anticonvulsant Activity Evaluation
| Compound ID | Test Model | Result |
|---|---|---|
| Compound A | MES Test | Positive |
| Compound B | PTZ Test | Negative |
Synthetic Organic Chemistry
As an intermediate, this compound can facilitate the synthesis of more complex molecules. Its reactivity allows it to participate in various organic reactions, making it useful in developing new synthetic pathways.
Table 2: Reactivity Profile
| Reaction Type | Conditions | Products |
|---|---|---|
| Oxidation | Strong oxidizing agents | Sulfoxides or sulfones |
| Reduction | Hydrogen gas + catalyst | Amino derivatives |
| Nucleophilic Substitution | Nucleophiles | Substituted products |
Mechanism of Action
The mechanism of action of 2-{[4-(Azepane-1-sulfonyl)-2-nitrophenyl]amino}-4-methylpentanoic acid involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the nitrophenyl group can participate in various binding interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects .
Comparison with Similar Compounds
Similar compounds to 2-{[4-(Azepane-1-sulfonyl)-2-nitrophenyl]amino}-4-methylpentanoic acid include:
- 2-{[4-(Azepane-1-sulfonyl)-2-nitrophenyl]amino}-4-ethylpentanoic acid
- 2-{[4-(Azepane-1-sulfonyl)-2-nitrophenyl]amino}-4-propylpentanoic acid
These compounds share the core structure but differ in the length of the alkyl chain attached to the pentanoic acid moiety. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Biological Activity
Chemical Structure and Properties
The chemical structure of 2-{[4-(Azepane-1-sulfonyl)-2-nitrophenyl]amino}-4-methylpentanoic acid can be described as follows:
- Molecular Formula : C15H22N4O4S
- Molecular Weight : 358.43 g/mol
- IUPAC Name : this compound
This compound features a sulfonamide group, a nitrophenyl moiety, and an amino acid backbone, suggesting potential interactions with biological systems.
The biological activity of this compound can be attributed to its structural components:
- Sulfonamide Group : Known for its antibacterial properties, it may inhibit bacterial folate synthesis.
- Nitrophenyl Moiety : Often associated with reactive oxygen species (ROS) generation, which can induce apoptosis in cancer cells.
- Amino Acid Backbone : May facilitate interactions with various biological receptors and enzymes.
Pharmacological Effects
Research indicates that compounds with similar structures exhibit a range of pharmacological effects:
- Antimicrobial Activity : Compounds containing sulfonamide groups have shown effectiveness against various bacterial strains.
- Antitumor Activity : Nitrophenyl derivatives are being investigated for their potential to induce apoptosis in cancer cells through ROS production.
- Anti-inflammatory Properties : Some related compounds have exhibited anti-inflammatory effects, potentially useful in treating chronic inflammatory diseases.
Case Studies and Research Findings
- Antibacterial Activity
- Antitumor Potential
- Anti-inflammatory Effects
Summary of Biological Activities
Q & A
Q. What are the optimal synthetic routes for 2-{[4-(Azepane-1-sulfonyl)-2-nitrophenyl]amino}-4-methylpentanoic acid, considering steric hindrance from the azepane moiety?
- Methodological Answer : A two-step approach is recommended: (i) Sulfonylation : Use microwave-assisted sulfonylation (e.g., azepane and 2-nitro-4-aminophenyl precursors) under solvent-free conditions to enhance reaction efficiency and reduce byproducts. This method minimizes steric clashes by promoting regioselectivity . (ii) Amide Coupling : Employ carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the sulfonylated intermediate to 4-methylpentanoic acid. Optimize reaction time and temperature (e.g., 24 hr at 25°C) to avoid racemization .
- Key Validation : Monitor progress via <sup>1</sup>H NMR for sulfonyl (-SO2) proton shifts (δ 3.1–3.5 ppm) and nitro group signals (δ 8.2–8.5 ppm) .
Q. How can spectroscopic and crystallographic techniques characterize this compound’s structure?
- Methodological Answer :
- X-ray Crystallography : Resolve the 3D conformation using single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.54178 Å). The azepane ring’s chair conformation and nitro group orientation can be confirmed via bond angles and torsion parameters .
- NMR Analysis : Assign peaks using <sup>13</sup>C DEPT-135 to distinguish CH3 (4-methylpentanoic acid, δ 20–22 ppm) and aromatic carbons (δ 120–140 ppm). Compare with computational spectra (DFT/B3LYP) for validation .
Q. What purification strategies address solubility challenges in polar solvents?
- Methodological Answer : Use fractional crystallization from ethanol/water (7:3 v/v) to isolate the compound. Adjust pH to 4–5 (using acetic acid) to protonate the amino group and enhance solubility. Confirm purity via HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) with >98% area under the curve .
Advanced Research Questions
Q. How can computational modeling predict reaction pathways for sulfonylation and amide bond formation?
- Methodological Answer :
- Quantum Chemistry : Apply density functional theory (DFT) at the B3LYP/6-31G(d) level to model transition states. Identify energy barriers for sulfonylation (e.g., nucleophilic attack by azepane on sulfonyl chloride) and optimize reaction coordinates .
- Reaction Kinetics : Use microkinetic simulations (e.g., COPASI software) to predict rate-determining steps under varying temperatures (25–80°C). Validate with experimental Arrhenius plots .
Q. How to resolve contradictions in biological activity data across different assay conditions?
- Methodological Answer :
- Meta-Analysis : Aggregate data from enzyme inhibition assays (e.g., IC50 values) using standardized normalization (e.g., Z-score transformation). Account for variables like buffer pH (6.5 vs. 7.4) and ionic strength .
- Dose-Response Refinement : Perform orthogonal assays (e.g., SPR for binding affinity vs. fluorescence polarization for enzymatic activity) to confirm target engagement. Use Hill slopes to assess cooperativity discrepancies .
Q. What strategies optimize scale-up synthesis while maintaining enantiomeric purity?
- Methodological Answer :
- Process Control : Implement continuous-flow reactors with in-line FTIR monitoring to maintain stoichiometric ratios (e.g., 1:1.05 azepane:sulfonyl chloride). Use Taguchi design (L9 orthogonal array) to optimize parameters (temperature, flow rate, catalyst loading) .
- Chiral Resolution : Employ immobilized lipase (e.g., Candida antarctica) for kinetic resolution of racemic mixtures. Validate enantiomeric excess (>99%) via chiral HPLC (Chiralpak AD-H column) .
Q. How does the nitro group’s electronic effects influence the compound’s reactivity in catalytic systems?
- Methodological Answer :
- Electrostatic Potential Maps : Generate ESP maps (via Gaussian 16) to visualize electron-deficient regions near the nitro group. Correlate with Hammett substituent constants (σmeta = +0.71) to predict electrophilic attack sites .
- Catalytic Screening : Test Pd/C or RuPhos-based catalysts for hydrogenation of the nitro group to amine. Monitor selectivity via LC-MS to avoid over-reduction to hydroxylamine .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
